molecular formula C23H25ClN4O4S2 B2841404 N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride CAS No. 1351661-67-0

N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride

Cat. No. B2841404
CAS RN: 1351661-67-0
M. Wt: 521.05
InChI Key: FKPXXHOHVMGULG-UHFFFAOYSA-N
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Description

N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O4S2 and its molecular weight is 521.05. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

The synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety, including similar structures to the compound , has shown promising antimicrobial activities. These derivatives were synthesized through various chemical reactions and screened for their antimicrobial activities, with some compounds demonstrating good or moderate activity against microbial strains (Sahin et al., 2012).

Anticancer Applications

Synthesis and Antitumor Properties

  • New derivatives containing the morpholine moiety have been synthesized and evaluated for their antitumor properties. These compounds, prepared via chemical reactions involving N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, have shown promising results in anticancer activity screening, highlighting their potential as new anticancer agents (Horishny et al., 2020).

Pro-Apoptotic Indapamide Derivatives

  • A series of indapamide derivatives, including structures similar to the compound of interest, were synthesized and shown to exhibit proapoptotic activity against melanoma cell lines, with one particular compound demonstrating significant growth inhibition. This research underscores the potential of these compounds in developing anticancer therapies (Yılmaz et al., 2015).

Novel Indole Based Arylsulfonylhydrazides

  • Indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring were synthesized and evaluated for their anticancer activity against human breast cancer cells. Among these compounds, one demonstrated promising inhibition of cancer cell proliferation, indicating significant potential for cancer treatment (Gaur et al., 2022).

Cardiac Electrophysiological Activity

Compounds similar in structure to the compound of interest have been studied for their cardiac electrophysiological activity, specifically as selective class III agents. These studies contribute to the understanding of potential therapeutic applications in cardiac arrhythmias and the development of new class III electrophysiological agents (Morgan et al., 1990).

properties

IUPAC Name

N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1H-indole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2.ClH/c1-33(29,30)20-8-4-7-19-21(20)25-23(32-19)27(10-9-26-11-13-31-14-12-26)22(28)17-15-24-18-6-3-2-5-16(17)18;/h2-8,15,24H,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPXXHOHVMGULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CNC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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